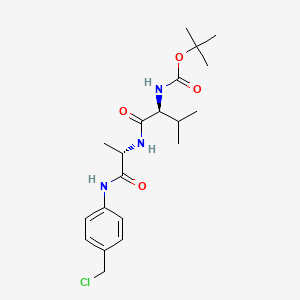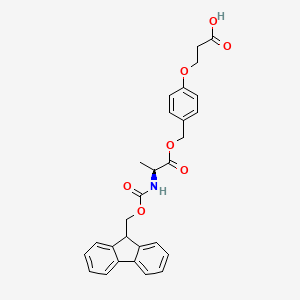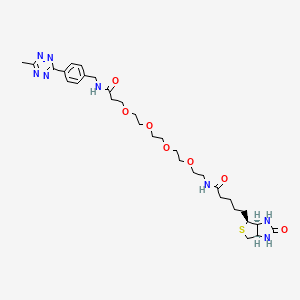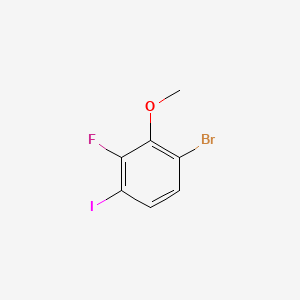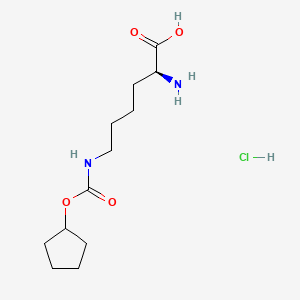
H-L-Lys(Cyc)-OH*HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-L-Lys(Cyc)-OH*HCl, also known as cyclohexyl-L-lysine hydrochloride, is an amino acid derivative that is commonly used in biochemical and physiological research. It has a wide range of applications in the laboratory due to its unique properties, such as its ability to form stable complexes with metal ions, its high solubility in water, and its low toxicity. In
作用机制
H-L-Lys(Cyc)-OH*HCl is a chelating agent, which means that it forms stable complexes with metal ions. These complexes are formed through the formation of multiple hydrogen bonds between the metal ion and the peptide backbone of the H-L-Lys(Cyc)-OH*HCl molecule. The hydrogen bonds are formed between the protonated amine group of the H-L-Lys(Cyc)-OH*HCl molecule and the metal ion. The formation of the complex is favored due to the increased stability of the complex relative to the free metal ion.
Biochemical and Physiological Effects
H-L-Lys(Cyc)-OH*HCl has a wide range of biochemical and physiological effects. It is known to inhibit the activity of enzymes, such as proteases, which are involved in the breakdown of proteins. It can also bind to metal ions and inhibit their activity, which can be beneficial in certain cases. Additionally, H-L-Lys(Cyc)-OH*HCl is known to bind to DNA and RNA, which can lead to the inhibition of transcription and translation.
实验室实验的优点和局限性
H-L-Lys(Cyc)-OH*HCl has several advantages for use in laboratory experiments. It is highly soluble in water, which makes it easy to work with. It is also relatively non-toxic, which makes it a safe reagent to use. Additionally, it is relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. It is not very stable in acidic or basic solutions, and it can be difficult to purify due to its tendency to form complexes with metal ions.
未来方向
There are several potential future directions for research involving H-L-Lys(Cyc)-OH*HCl. One potential area of research is the development of new methods for synthesizing the compound, such as the use of enzymatic or biocatalytic methods. Another potential area of research is the exploration of the biochemical and physiological effects of the compound, such as its effects on enzyme activity, DNA binding, and metal ion binding. Additionally, further research could be done to explore the potential applications of H-L-Lys(Cyc)-OH*HCl in drug discovery and development.
合成方法
H-L-Lys(Cyc)-OH*HCl is synthesized from the reaction of L-lysine and cyclohexanone. The two reactants are mixed together in aqueous solution and heated to a temperature of around 100°C. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is then isolated by precipitation. The product is then purified by recrystallization and can be further modified by adding additional functional groups.
科学研究应用
H-L-Lys(Cyc)-OH*HCl has a wide range of applications in the laboratory. It is commonly used as a complexing agent for metal ions, such as copper, iron, and zinc. It is also used as a chelating agent to sequester metal ions in solution, as well as a stabilizing agent to prevent the formation of metal-ligand complexes. Additionally, H-L-Lys(Cyc)-OH*HCl is used as a substrate for enzymatic reactions and as a reagent for peptide synthesis.
属性
IUPAC Name |
(2S)-2-amino-6-(cyclopentyloxycarbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4.ClH/c13-10(11(15)16)7-3-4-8-14-12(17)18-9-5-1-2-6-9;/h9-10H,1-8,13H2,(H,14,17)(H,15,16);1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUUJVSPXXHPSF-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)NCCCCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC(=O)NCCCC[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-L-Lys(Cyc)-OH*HCl | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






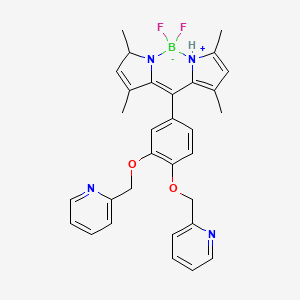


![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)

